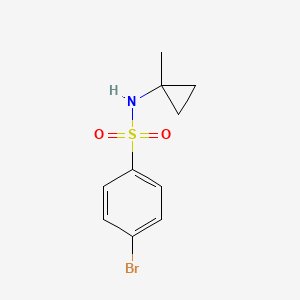
4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(1-methylcyclopropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H12BrNO2S. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and a 1-methylcyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methylcyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(1-methylcyclopropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids and sulfinamides.
Scientific Research Applications
4-Bromo-N-(1-methylcyclopropyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting carbonic anhydrase enzymes.
Biological Research: The compound is studied for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparison with Similar Compounds
4-Bromo-N-methylaniline: Similar in structure but lacks the sulfonamide group.
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: Contains a propylcarbamoyl group instead of a 1-methylcyclopropyl group.
Uniqueness: 4-Bromo-N-(1-methylcyclopropyl)benzenesulfonamide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H12BrNO2S |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrNO2S/c1-10(6-7-10)12-15(13,14)9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
MUYMZZXCEDGXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
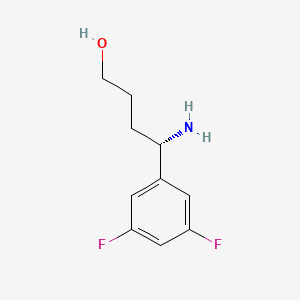
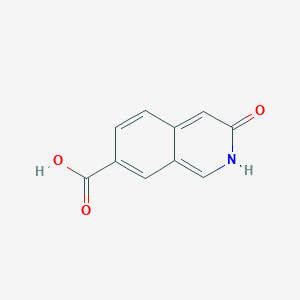
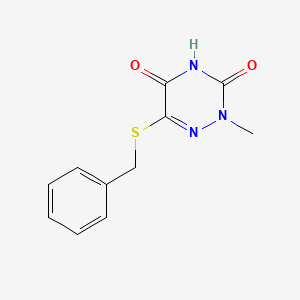
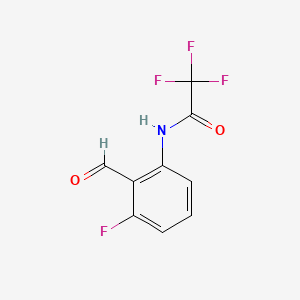

![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

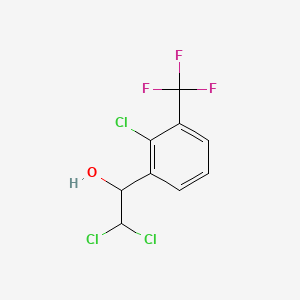
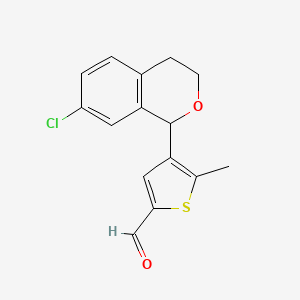
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

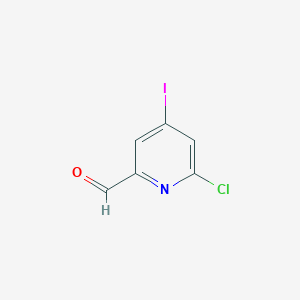
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)
